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molecular formula C10H8N2O4 B8556922 Methyl 2-(cyanomethyl)-4-nitrobenzoate

Methyl 2-(cyanomethyl)-4-nitrobenzoate

Cat. No. B8556922
M. Wt: 220.18 g/mol
InChI Key: MDUATWMQJYFPPM-UHFFFAOYSA-N
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Patent
US07803822B2

Procedure details

To a suspension of sodium cyanide (6.3 g) in DMSO (200 ml) was added trifluoroacetic acid (6.6 ml) under water-cooling, methyl 2-(bromomethyl)-4-nitrobenzoate (J. Med. Chem., 42, 3510-3519 (1999)) (11.8 g) synthesized separately was added, and the mixture was stirred for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (ethyl acetate/hexane=1/10 to 1/3) to give a crude product of the title compound as a pale-yellow powder (2.52 g, 27%). The obtained crude product was used for the next reaction without further purification.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].FC(F)(F)C(O)=O.Br[CH2:12][C:13]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:14]=1[C:15]([O:17][CH3:18])=[O:16].O>CS(C)=O>[C:1]([CH2:12][C:13]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:14]=1[C:15]([O:17][CH3:18])=[O:16])#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column (ethyl acetate/hexane=1/10 to 1/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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